molecular formula C32H56O4 B14564499 (3beta,5alpha,22S)-3-[(Oxan-2-yl)oxy]cholestane-20,22-diol CAS No. 61893-31-0

(3beta,5alpha,22S)-3-[(Oxan-2-yl)oxy]cholestane-20,22-diol

Cat. No.: B14564499
CAS No.: 61893-31-0
M. Wt: 504.8 g/mol
InChI Key: HNTUQEGLHSWJFT-ZMAGOMMTSA-N
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Description

(3beta,5alpha,22S)-3-[(Oxan-2-yl)oxy]cholestane-20,22-diol is a complex organic compound that belongs to the class of cholestane derivatives. This compound is characterized by its unique structure, which includes a cholestane backbone with an oxan-2-yl group attached at the 3rd position and hydroxyl groups at the 20th and 22nd positions. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3beta,5alpha,22S)-3-[(Oxan-2-yl)oxy]cholestane-20,22-diol typically involves multiple steps, starting from a suitable cholestane precursor. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups at the 20th and 22nd positions are protected using suitable protecting groups to prevent unwanted reactions.

    Introduction of Oxan-2-yl Group: The oxan-2-yl group is introduced at the 3rd position through a nucleophilic substitution reaction, using an appropriate oxan-2-yl halide and a base.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl groups at the 20th and 22nd positions can undergo oxidation to form ketones or carboxylic acids.

    Reduction: The oxan-2-yl group can be reduced to form a simpler alkyl group.

    Substitution: The oxan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkyl derivatives.

    Substitution: Formation of various substituted cholestane derivatives.

Scientific Research Applications

(3beta,5alpha,22S)-3-[(Oxan-2-yl)oxy]cholestane-20,22-diol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3beta,5alpha,22S)-3-[(Oxan-2-yl)oxy]cholestane-20,22-diol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

    (3beta,5alpha,22S)-3-hydroxycholestane-20,22-diol: Lacks the oxan-2-yl group.

    (3beta,5alpha,22S)-3-[(Methoxy)oxy]cholestane-20,22-diol: Contains a methoxy group instead of an oxan-2-yl group.

Comparison:

    Uniqueness: The presence of the oxan-2-yl group in (3beta,5alpha,22S)-3-[(Oxan-2-yl)oxy]cholestane-20,22-diol imparts unique chemical properties and potential biological activities compared to its analogs.

    Chemical Properties: The oxan-2-yl group may enhance the compound’s stability and reactivity.

    Biological Activities: The specific functional groups may contribute to distinct biological effects, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

61893-31-0

Molecular Formula

C32H56O4

Molecular Weight

504.8 g/mol

IUPAC Name

(2R,3S)-2-[(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylheptane-2,3-diol

InChI

InChI=1S/C32H56O4/c1-21(2)9-14-28(33)32(5,34)27-13-12-25-24-11-10-22-20-23(36-29-8-6-7-19-35-29)15-17-30(22,3)26(24)16-18-31(25,27)4/h21-29,33-34H,6-20H2,1-5H3/t22-,23-,24-,25-,26-,27-,28-,29?,30-,31-,32+/m0/s1

InChI Key

HNTUQEGLHSWJFT-ZMAGOMMTSA-N

Isomeric SMILES

CC(C)CC[C@@H]([C@@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC5CCCCO5)C)C)O)O

Canonical SMILES

CC(C)CCC(C(C)(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5CCCCO5)C)C)O)O

Origin of Product

United States

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